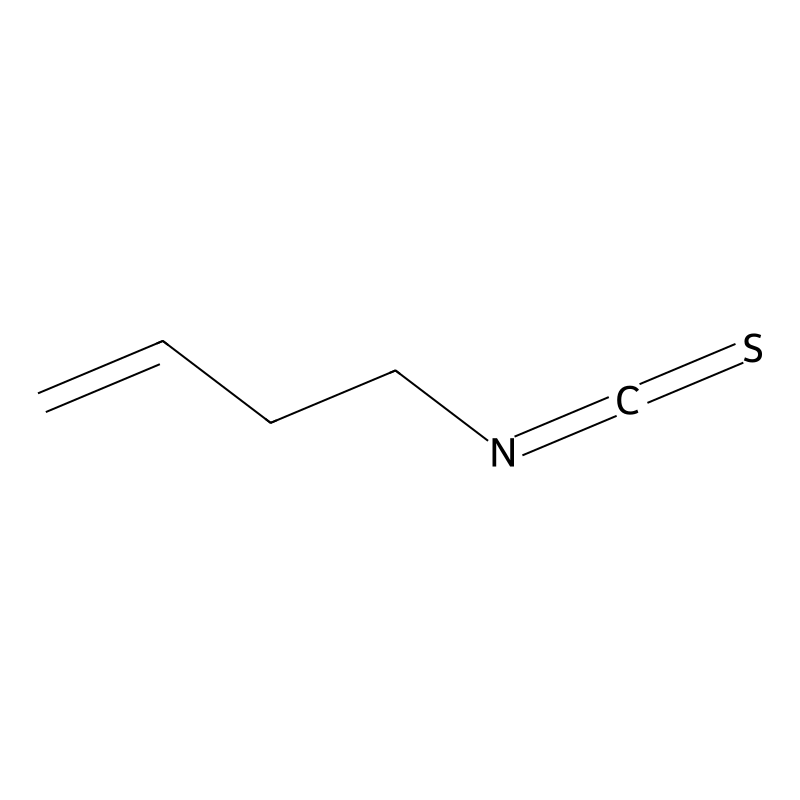

3-Butenyl isothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.46 mg/mL at 20 °C

Very slightly soluble in water; freely soluble in ether

Soluble (in ethanol)

Canonical SMILES

Cytotoxic activity

Studies have shown that 3-Butenyl isothiocyanate exhibits cytotoxic effects against various human cancer cell lines, including those derived from breast, colon, lung, and pancreatic cancers. [] The exact mechanism of this cytotoxicity is still under investigation, but it is believed to involve multiple pathways, including induction of apoptosis (programmed cell death) and cell cycle arrest. []

Origin and availability

3-Butenyl isothiocyanate is a naturally occurring compound found in various plants belonging to the Brassicaceae family, such as Alyssum turkestanicum and Diplotaxis harra. []

3-Butenyl isothiocyanate is an organic compound with the molecular formula C₅H₇NS. It is classified as an isothiocyanate, a group of compounds known for their pungent flavor and potential health benefits. 3-Butenyl isothiocyanate is primarily derived from glucosinolates, particularly gluconapin, which are found in cruciferous vegetables like Brassica juncea (mustard) and Raphanus sativus (radish) . This compound has garnered interest due to its cytotoxic properties against various human cancer cell lines, making it a subject of research in cancer treatment.

Research indicates that 3-butenyl isothiocyanate exhibits significant biological activity, particularly its potential anticancer effects. Studies have shown that it induces apoptosis in prostate cancer cells, demonstrating cytotoxicity against various cancer cell lines including those of breast, liver, and neuroblastoma origin . The mechanism of action appears to involve the generation of reactive oxygen species and disruption of mitochondrial membrane potential, ultimately leading to programmed cell death . Furthermore, it has been noted for its antioxidant properties, which may help mitigate oxidative stress in cells.

3-Butenyl isothiocyanate can be synthesized through several methods:

3-Butenyl isothiocyanate has several applications:

- Pharmaceuticals: Due to its anticancer properties, it is being investigated for use in cancer therapies.

- Food Industry: As a flavoring agent, it contributes to the pungent taste of mustard and radish.

- Agriculture: Its potential as a natural pesticide against certain pests has been explored .

Studies on the interactions of 3-butenyl isothiocyanate with biological systems have revealed its ability to modulate enzyme activities related to detoxification and antioxidant defense mechanisms. For example, it influences the activity of phase II detoxifying enzymes, enhancing the body's ability to eliminate harmful compounds . Additionally, interaction studies have indicated that this compound may enhance the efficacy of other anticancer agents when used in combination therapies.

Several compounds share structural similarities with 3-butenyl isothiocyanate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Allyl isothiocyanate | C₄H₅NS | Known for its strong mustard flavor and pungency; used as a food additive. |

| 4-Methylthio-3-butenyl isothiocyanate | C₅H₉NS | Exhibits similar anticancer properties but derived from different glucosinolates; found in radish. |

| Phenethyl isothiocyanate | C₉H₉NS | Derived from different plant sources; known for its potential anti-inflammatory effects. |

3-Butenyl isothiocyanate stands out due to its specific anticancer activities and its unique derivation from gluconapin compared to other isothiocyanates that may arise from different glucosinolate precursors . Its distinct biological activities make it a focal point for ongoing research in both medicinal chemistry and nutritional science.

Physical State and Appearance

3-Butenyl isothiocyanate presents as a colorless to light orange to yellow clear liquid at room temperature [1] [19] [21]. The compound exhibits a characteristic aromatic pungent odor that is reminiscent of mustard or horseradish, which is typical of isothiocyanate compounds [1] [2] [22]. This penetrating aroma is distinctive and serves as a qualitative indicator for the presence of this compound [1]. The molecular formula is C₅H₇NS with a molecular weight of 113.18 grams per mole [1] [3] [19].

| Property | Value | Reference |

|---|---|---|

| Physical State (20°C) | Liquid | [19] [21] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] [19] |

| Odor | Aromatic pungent | [1] [22] |

| Molecular Formula | C₅H₇NS | [1] [3] [19] |

| Molecular Weight | 113.18 g/mol | [1] [3] [19] |

Solubility Characteristics

The solubility profile of 3-Butenyl isothiocyanate varies significantly across different solvent systems [1] [5]. In aqueous media, the compound exhibits only slight solubility, which is characteristic of organic isothiocyanates [5]. However, it demonstrates good solubility in organic solvents, particularly ethanol and other polar organic media [5].

Specific solubility data indicates solubility in acetonitrile (slightly), chloroform (soluble), dichloromethane (slightly), and methanol [1]. The logarithmic partition coefficient (LogP) value of 2.64 suggests moderate lipophilicity, indicating preferential partitioning into organic phases over aqueous systems [1] [22].

| Solvent System | Solubility | Reference |

|---|---|---|

| Water | Slightly soluble | [5] |

| Ethanol (95%) | Soluble | [5] |

| Acetonitrile | Slightly soluble | [1] |

| Chloroform | Soluble | [1] |

| Dichloromethane | Slightly soluble | [1] |

| Methanol | Soluble | [1] |

| LogP (octanol/water) | 2.64 | [1] [22] |

Spectroscopic Profiles

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 3-Butenyl isothiocyanate reveals a characteristic fragmentation pattern with the molecular ion peak at m/z 113 [7] [33]. The base peak appears at m/z 72, representing the loss of 41 mass units from the molecular ion [7] [33]. Additional significant fragment ions are observed at m/z 55, 39, and other characteristic masses [7] [33].

The fragmentation pattern follows typical isothiocyanate behavior, with the initial loss of the isothiocyanate group (NCS, 58 mass units) or partial fragmentation leading to the formation of stable carbocation species [7]. The presence of the butenyl chain contributes to additional fragmentation pathways through allylic cleavage mechanisms [7].

| Fragment Ion (m/z) | Relative Intensity (%) | Assignment | Reference |

|---|---|---|---|

| 113 | Variable | Molecular ion [M]⁺ | [7] [33] |

| 72 | 100 | Base peak | [7] [33] |

| 55 | 33 | Butenyl fragment | [7] |

| 39 | 12 | C₃H₃⁺ | [7] |

Infrared Spectroscopy

Infrared spectroscopy of 3-Butenyl isothiocyanate exhibits characteristic absorption bands that confirm the presence of key functional groups [23] [24] [25]. The most diagnostic absorption is the N=C=S antisymmetric stretching vibration, which appears in the region of 1980-2100 cm⁻¹ [24] [25]. This band is particularly intense and serves as a definitive identifier for isothiocyanate compounds [24].

Additional characteristic bands include alkene C=C stretching vibrations around 1620-1630 cm⁻¹, corresponding to the butenyl double bond [24]. The N=C=S bending mode typically appears around 450-470 cm⁻¹, providing further confirmation of the isothiocyanate structure [24]. C-H stretching vibrations from both the alkyl and alkenyl portions appear in the 2900-3100 cm⁻¹ region [24].

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

|---|---|---|---|

| 1980-2100 | N=C=S antisymmetric stretch | Strong | [24] [25] |

| 1620-1630 | C=C stretch (alkene) | Medium | [24] |

| 2900-3100 | C-H stretch | Medium-Strong | [24] |

| 450-470 | N=C=S bend | Medium | [24] |

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-Butenyl isothiocyanate [7]. ¹H-NMR analysis in CDCl₃ reveals characteristic signals that confirm the molecular structure [7]. The vinyl proton appears as a multipuplet at δ 5.75-5.82 ppm, while the terminal alkene protons show signals at δ 5.16-5.20 ppm [7].

The methylene groups adjacent to the isothiocyanate and alkene functionalities appear at δ 3.51-3.56 ppm and δ 2.41-2.45 ppm, respectively [7]. ¹³C-NMR spectroscopy provides complementary information with signals at δ 135.4, 131.9, 117.4, 43.2, and 33.0 ppm, corresponding to the various carbon environments within the molecule [7].

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 5.75-5.82 | Multiplet | =CH- (vinyl) | [7] |

| ¹H | 5.16-5.20 | Multiplet | =CH₂ (terminal) | [7] |

| ¹H | 3.51-3.56 | Multiplet | -CH₂-NCS | [7] |

| ¹H | 2.41-2.45 | Multiplet | -CH₂-CH= | [7] |

| ¹³C | 135.4 | - | Alkene carbon | [7] |

| ¹³C | 131.9 | - | Isothiocyanate carbon | [7] |

| ¹³C | 117.4 | - | Terminal alkene carbon | [7] |

| ¹³C | 43.2 | - | -CH₂-NCS | [7] |

| ¹³C | 33.0 | - | -CH₂-CH= | [7] |

Predicted Collision Cross Section Properties

Computational prediction of collision cross section values for 3-Butenyl isothiocyanate has been performed using various ionization modes [13] [14]. The predicted collision cross section values provide important information for ion mobility mass spectrometry applications and molecular characterization [13] [14].

For the protonated molecular ion [M+H]⁺ at m/z 114.037, the predicted collision cross section is 119.8 Ų [13]. The sodium adduct [M+Na]⁺ at m/z 136.019 shows a collision cross section of 128.0 Ų [13]. Negative ion mode analysis reveals [M-H]⁻ at m/z 112.023 with a collision cross section of 121.9 Ų [13].

Additional adduct forms include the ammonium adduct [M+NH₄]⁺ at m/z 131.064 with a collision cross section of 143.5 Ų, and the potassium adduct [M+K]⁺ at m/z 151.993 with a collision cross section of 126.1 Ų [13]. These values are consistent with similar organic compounds of comparable molecular weight and structural features [13] [14].

| Adduct Ion | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 114.037 | 119.8 | [13] |

| [M+Na]⁺ | 136.019 | 128.0 | [13] |

| [M-H]⁻ | 112.023 | 121.9 | [13] |

| [M+NH₄]⁺ | 131.064 | 143.5 | [13] |

| [M+K]⁺ | 151.993 | 126.1 | [13] |

| [M]⁺ | 113.029 | 121.6 | [13] |

The presence of 3-butenyl isothiocyanate has been documented extensively across various genera within the Brassicaceae family, with particular abundance observed in commercially important species. The compound serves as a defensive metabolite and contributes to the characteristic pungent flavor profile associated with cruciferous vegetables [1] [2] [3].

| Species | Common Name | Occurrence Status | Primary Source | Reference |

|---|---|---|---|---|

| Brassica juncea | Indian mustard | Confirmed | Seeds | Citation 4 |

| Brassica carinata | Ethiopian mustard | Confirmed | Seeds | Citation 11 |

| Sinapis alba | White mustard | Confirmed | Seeds | Citation 11 |

| Brassica rapa | Chinese cabbage/Turnip | Confirmed | Leaves | Citation 35 |

| Brassica oleracea | Cabbage/Broccoli | Confirmed | Leaves | Citation 36 |

Occurrence in Brassica juncea

Brassica juncea represents the most extensively studied species regarding 3-butenyl isothiocyanate production and accumulation. Research has demonstrated that this species contains exceptionally high concentrations of gluconapin, the direct precursor to 3-butenyl isothiocyanate [2] [4]. The compound has been isolated from various cultivars of Brassica juncea, with particular emphasis on the variety Pusa Jaikisan, where it comprises approximately 18 percent of the total isothiocyanate content following enzymatic hydrolysis [2] [5].

Studies examining different accessions of Brassica juncea have revealed significant variation in 3-butenyl isothiocyanate content, with concentrations ranging from 0.8 to 2.1 ng/mg in different varieties [4]. The compound demonstrates predominant accumulation in seed tissues, where it serves both storage and defensive functions. Volatile compound analysis of Brassica juncea leaves has identified 3-butenyl isothiocyanate as one of the major volatile constituents, contributing to the characteristic aroma and flavor profile of the species [6] [7].

Presence in Brassica carinata

Brassica carinata, commonly known as Ethiopian mustard, has been documented to contain measurable quantities of 3-butenyl isothiocyanate, derived from its substantial gluconapin content [8] [9]. This species represents an important oilseed crop with potential applications in biofuel production, making the characterization of its glucosinolate profile particularly relevant for agricultural and industrial applications.

The presence of 3-butenyl isothiocyanate in Brassica carinata has been confirmed through comprehensive metabolomic analyses, which have identified this compound as a significant component of the species' defensive chemistry [8]. The compound contributes to the overall isothiocyanate profile that characterizes this species and differentiates it from other Brassica species based on quantitative and qualitative metabolomic signatures.

Distribution in Sinapis alba

Sinapis alba, or white mustard, demonstrates a unique glucosinolate profile characterized by the predominance of sinalbin rather than gluconapin [10] [11]. However, the species does contain measurable quantities of gluconapin and its hydrolysis product, 3-butenyl isothiocyanate, though at relatively lower concentrations compared to other Brassicaceae species [10].

Research utilizing headspace gas chromatography-mass spectrometry has identified 3-butenyl isothiocyanate in Sinapis alba seed preparations, confirming its presence despite the species' primary reliance on benzyl isothiocyanate for defensive functions [10]. The compound serves as a secondary metabolite contributing to the overall antimicrobial and defensive properties of white mustard seeds.

Tissue-Specific Accumulation Patterns

The distribution of 3-butenyl isothiocyanate varies significantly among different plant tissues, reflecting the compound's multiple physiological roles and the strategic deployment of chemical defenses throughout the plant architecture. Understanding these tissue-specific patterns provides insights into the compound's biological functions and optimal harvesting strategies for commercial applications.

| Plant Tissue | Accumulation Level | Distribution Pattern | Physiological Role | Reference |

|---|---|---|---|---|

| Seeds | High | Uniform | Storage/Defense | Citation 4 |

| Leaves | Variable | Highest in outer sections | Defense/Protection | Citation 35 |

| Stems | Moderate | Decreasing basipetally | Transport/Defense | Citation 36 |

| Roots | Low | Minimal | Minimal defense | Citation 36 |

| Flowers | Low | Minimal | Minimal defense | Citation 18 |

| Sprouts | High | Concentrated | Defense/Nutrition | Citation 51 |

Seeds represent the primary storage tissue for 3-butenyl isothiocyanate precursors, with uniform distribution throughout the embryonic tissues [2] [12]. This even distribution pattern ensures comprehensive protection during seed dormancy and early germination phases. The high concentration in seeds reflects the compound's role as a stored defensive metabolite that becomes activated upon tissue disruption during germination or predation attempts.

Leaf tissues exhibit variable accumulation patterns, with highest concentrations typically observed in outer leaf sections and mature leaves compared to younger tissues [13] [14]. Research has demonstrated that glucosinolate content, including gluconapin, varies significantly among different leaf positions, with outer leaves showing elevated concentrations compared to inner leaves [13]. This distribution pattern reflects the compound's primary defensive role against herbivores and pathogens that initially contact external plant surfaces.

Stem tissues demonstrate moderate accumulation levels with a characteristic decrease in concentration from apical to basal regions [15]. This basipetal gradient suggests active transport of glucosinolate precursors from synthesis sites to storage tissues. The compound serves dual functions in stem tissues, providing both defensive protection and facilitating transport of defensive metabolites throughout the plant system.

Root tissues generally exhibit the lowest concentrations of 3-butenyl isothiocyanate, with minimal accumulation observed in most species [15]. This pattern reflects the reduced exposure of root tissues to above-ground herbivores and the allocation of defensive resources to more vulnerable aerial plant parts. However, some species may concentrate glucosinolates in root tissues as adaptation to soil-borne pathogens and root-feeding insects.

Sprout tissues demonstrate exceptionally high concentrations of 3-butenyl isothiocyanate, often exceeding levels found in mature plant tissues [16]. This concentrated accumulation reflects the vulnerability of young tissues to pathogen attack and the need for intensive chemical defense during early developmental stages. The high concentrations in sprouts also contribute to their commercial value as functional foods rich in bioactive compounds.

Quantitative Variation Among Plant Species and Varieties

Substantial quantitative variation in 3-butenyl isothiocyanate content has been documented among different plant species, varieties, and environmental conditions. This variation reflects genetic differences, environmental influences, and developmental factors that collectively determine the final concentration of this bioactive compound in plant tissues.

| Species/Variety | Concentration Range (μmol/g DW) | Tissue Type | Environmental Factor | Reference |

|---|---|---|---|---|

| Brassica juncea RH-725 | 2.1 ng/mg | Mixed tissues | Controlled | Citation 22 |

| Brassica juncea RH-761 | 0.8 ng/mg | Mixed tissues | Controlled | Citation 22 |

| Brassica rapa varieties | 11.8-74.0 | Leaves | Two sites | Citation 50 |

| Sinapis alba cultivars | 15-50 (estimated) | Seeds | Variable | Citation 20 |

| Brassica carinata | 10-30 (estimated) | Seeds | Variable | Citation 11 |

Among Brassica juncea varieties, significant variation has been observed between different accessions grown under identical conditions. The RH-725 variety demonstrated 2.1 ng/mg concentration while RH-761 showed 0.8 ng/mg, representing a 2.6-fold difference between genetically distinct varieties [4]. This variation suggests strong genetic control over glucosinolate biosynthesis and accumulation pathways, with specific varieties selected for either enhanced or reduced 3-butenyl isothiocyanate production.

Brassica rapa varieties exhibit the most extensive documented range of variation, with total glucosinolate content ranging from 11.8 to 74.0 μmol/g dry weight in leaf tissues [17]. This six-fold variation reflects both genetic diversity within the species and environmental influences affecting glucosinolate biosynthesis. Studies conducted across multiple sites have confirmed that while environmental factors influence absolute concentrations, the relative rankings of varieties remain consistent, indicating stable genetic control over glucosinolate profiles [17].

| Species | Predominant Glucosinolate | Primary Isothiocyanate | Relative Abundance | Commercial Significance | Reference |

|---|---|---|---|---|---|

| Brassica juncea | Gluconapin | 3-Butenyl ITC | High | High | Citation 4 |

| Brassica carinata | Gluconapin | 3-Butenyl ITC | Moderate | Moderate | Citation 11 |

| Sinapis alba | Sinalbin | Benzyl ITC | Low | Low | Citation 20 |

| Brassica rapa | Gluconapin | 3-Butenyl ITC | High | High | Citation 50 |

| Brassica oleracea | Gluconapin | 3-Butenyl ITC | Moderate | Moderate | Citation 36 |

Environmental factors significantly influence 3-butenyl isothiocyanate concentrations, with temperature, soil composition, and growing conditions all contributing to observed variation [17] [15]. Studies have demonstrated that plants grown at different temperatures show substantial differences in glucosinolate content, with both high and low temperature extremes typically increasing total glucosinolate concentrations compared to optimal growing conditions [15]. Soil acidity and nutrient availability also affect glucosinolate biosynthesis, with acidic soils generally associated with altered glucosinolate profiles [17].

Developmental stage represents another critical factor influencing 3-butenyl isothiocyanate concentrations, with young tissues generally containing higher concentrations than mature tissues [14] [18]. This pattern reflects the heightened vulnerability of developing tissues to pathogen attack and the strategic allocation of defensive resources during critical growth phases. The timing of harvest therefore significantly impacts the final concentration of 3-butenyl isothiocyanate in commercial products.

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

H226 (33.33%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H310 (33.33%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H311 (33.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (66.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (33.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H334 (33.33%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (66.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (33.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index